

# Reproducibility of UCB-35440 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: UCB-35440

Cat. No.: B1683355

Get Quote

# **Unable to Retrieve Data on UCB-35440**

A comprehensive search for experimental results, clinical trial data, and mechanism of action for the compound **UCB-35440** has yielded no specific information. The provided search results contain information on various other compounds under development by UCB Pharma, but do not mention **UCB-35440**.

Efforts to gather data for a comparative analysis of **UCB-35440**, including its experimental protocols and signaling pathways, were unsuccessful. The designation "**UCB-35440**" may be an internal, preclinical, or discontinued compound identifier that is not publicly disclosed in the available scientific literature or clinical trial registries.

The search did, however, return information on other UCB compounds, including:

- Bepranemab (UCB0107): An anti-tau antibody being investigated for Alzheimer's disease.[1]
   [2][3]
- UCB0599: An oral inhibitor of α-synuclein misfolding for Parkinson's disease.
- Dapirolizumab pegol: A treatment for autoimmune diseases.[5]
- Donzakimig (UCB1381): A multispecific antibody-based therapeutic for atopic dermatitis.



- Glovadalen: A selective dopamine D1 receptor positive allosteric modulator for Parkinson's disease.[5]
- Rozanolixizumab: An antibody that blocks the neonatal Fc receptor (FcRn) for the treatment of autoimmune diseases.[5]

Without any data on **UCB-35440**, it is not possible to provide the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams. Further clarification on the compound's identity or alternative designations would be necessary to proceed with the user's request.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. UCB Presents Encouraging Data on Bepranemab in Early Alzheimer's Disease in Phase
   2a Study at CTAD 2024 | UCB [ucb.com]
- 2. UCB Announces Bepranemab Phase 2a Study Results Accepted for Late-Breaking Presentation at Clinical Trials on Alzheimer's Disease (CTAD) 2024 Meeting | UCB [ucb.com]
- 3. Bepranemab (UCB0107) | UCB [ucb.com]
- 4. Phase 1/1b Studies of UCB0599, an Oral Inhibitor of α-Synuclein Misfolding, Including a Randomized Study in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pipeline | UCB [ucb.com]
- To cite this document: BenchChem. [Reproducibility of UCB-35440 experimental results].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683355#reproducibility-of-ucb-35440-experimental-results]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com